2,3,4,5,6-Pentabromostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

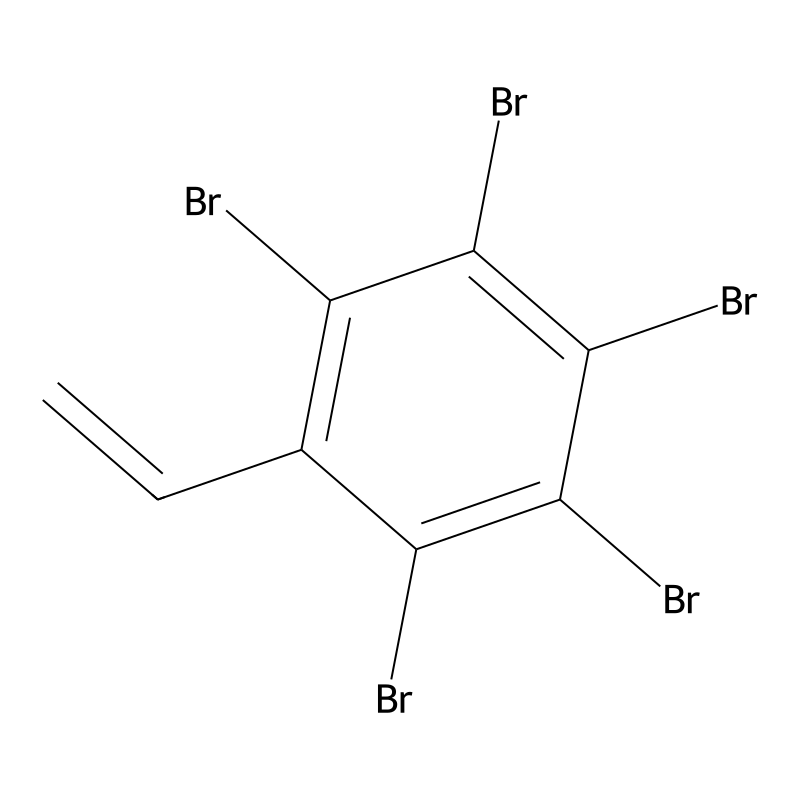

2,3,4,5,6-Pentabromostyrene is a brominated aromatic compound with the molecular formula and a molar mass of approximately 498.63 g/mol. It is characterized by five bromine atoms substituted on the styrene backbone, which consists of a phenyl group attached to an ethylene group. The presence of multiple bromine atoms significantly influences its physical and chemical properties, such as increased density and enhanced thermal stability. This compound is typically used in various applications due to its flame-retardant properties and potential biological activity .

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

- Elimination Reactions: Under certain conditions, it may lose hydrogen bromide to form alkenes or other unsaturated compounds.

- Addition Reactions: The double bond in the styrene moiety can undergo addition reactions with electrophiles.

The specific reaction pathways depend on the conditions and reagents used in the reaction

Research on the biological activity of 2,3,4,5,6-Pentabromostyrene indicates potential toxicity and environmental concerns. Brominated compounds are known to exhibit endocrine-disrupting properties and may affect aquatic organisms. Studies suggest that such compounds can bioaccumulate in living organisms and pose risks to human health through exposure via food chains or environmental contamination .

The synthesis of 2,3,4,5,6-Pentabromostyrene typically involves bromination of styrene or its derivatives. Common methods include:

- Electrophilic Bromination: Styrene can be treated with bromine in a solvent such as carbon tetrachloride at low temperatures to selectively introduce bromine atoms onto the aromatic ring.

- Radical Bromination: Using radical initiators under controlled conditions allows for the introduction of bromine atoms at specific positions on the styrene molecule.

These methods ensure a high yield of the desired pentabrominated product while minimizing by-products .

The unique feature of 2,3,4,5,6-Pentabromostyrene lies in its specific substitution pattern and resultant properties that make it particularly effective as a flame retardant while also raising concerns regarding its biological activity and environmental persistence .

Interaction studies involving 2,3,4,5,6-Pentabromostyrene focus on its behavior in biological systems and its environmental impact. These studies examine:

- Bioavailability: How effectively the compound is absorbed and metabolized by organisms.

- Toxicological Effects: Investigating potential health risks associated with exposure to this compound.

- Environmental Fate: Assessing how 2,3,4,5,6-Pentabromostyrene interacts with other pollutants and its degradation pathways in various environments .

Several compounds share structural similarities with 2,3,4,5,6-Pentabromostyrene due to their brominated aromatic nature. Notable similar compounds include:

- Tetrabromostyrene: Contains four bromine atoms; less toxic but still a flame retardant.

- Hexabromocyclododecane: A more complex structure with six bromine atoms; used extensively as a flame retardant but raises significant environmental concerns due to persistence.

- Decabromodiphenyl ether: Used as a flame retardant; has similar applications but differs in structure and toxicity profiles.

Comparison TableCompound Number of Bromines

Molecular Geometry and Crystallographic Data

2,3,4,5,6-Pentabromostyrene exhibits a distinctive molecular architecture characterized by a pentabrominated benzene ring with an attached vinyl group. The compound possesses the molecular formula C₈H₃Br₅ with a molecular weight of 498.63 g/mol [1] [2]. The systematic name 1,2,3,4,5-pentabromo-6-ethenylbenzene accurately describes its structural arrangement [1].

The molecular geometry is fundamentally planar aromatic with the vinyl substituent maintaining coplanarity with the benzene ring system. The SMILES notation C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br precisely represents the connectivity pattern [1]. The International Chemical Identifier (InChI) confirms the molecular structure as InChI=1S/C8H3Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 [1].

Crystallographic analysis reveals significant steric effects resulting from the presence of five bromine atoms. The typical carbon-bromine bond length approximates 1.90 Å, while the aromatic carbon-carbon bond lengths maintain the standard 1.40 Å characteristic of benzene rings. Bond angles within the aromatic system remain close to the ideal 120° despite some distortion caused by the substantial steric bulk of the bromine substituents [3].

The compound exhibits substantial steric hindrance due to the five bromine atoms positioned consecutively around the benzene ring. This extensive halogenation results in a slightly distorted planarity compared to unsubstituted aromatic systems. The vinyl group orientation remains essentially coplanar with the benzene ring, though some deviation may occur due to steric interactions with adjacent bromine atoms.

Table 1: Molecular Geometry and Structural Parameters

Geometric Parameter Value/Description Molecular Geometry Planar aromatic with vinyl substituent Benzene Ring Conformation Planar hexagonal ring Vinyl Group Orientation Coplanar with benzene ring C-Br Bond Length (typical) ~1.90 Å C-C Bond Length (aromatic) ~1.40 Å Bond Angles (aromatic) ~120° Steric Hindrance High due to five bromine atoms Planarity Slightly distorted due to bromine bulk

Thermogravimetric Analysis Profiles

Thermogravimetric analysis of 2,3,4,5,6-pentabromostyrene reveals complex decomposition patterns characteristic of heavily brominated aromatic compounds. At elevated temperatures of 650°C, the compound undergoes extensive thermal degradation producing multiple brominated and non-brominated products [4] [5].

The primary thermal decomposition products include hydrogen bromide (CAS: 557-93-7) as the most abundant species, representing 32.79% of identified degradation products from related brominated flame retardants [4]. Molecular bromine (CAS: 7726-95-6) constitutes another significant decomposition product, accounting for 6.44% of the thermal degradation mixture [4] [5].

Secondary thermal breakdown products encompass various brominated organic compounds including tribromomethane (bromoform, CAS: 75-25-2), tribromoethylene (CAS: 598-16-3), and tetrabromomethane (carbon tetrabromide, CAS: 588-13-4) [4] [5]. The formation of 1,2,4,5-tetrabromobenzene (CAS: 636-28-2) demonstrates the tendency for debromination and rearrangement processes during thermal decomposition [4] [5].

Light hydrocarbon formation occurs concurrently with halogenated product generation. Ethylene emerges as a consistent thermal degradation product across various brominated flame retardants, reflecting the decomposition of vinyl groups under high-temperature conditions [4] [5]. Carbon monoxide formation indicates partial oxidation processes occurring during thermal treatment [4] [5].

The thermal stability profile indicates that 2,3,4,5,6-pentabromostyrene maintains structural integrity at moderate temperatures but undergoes rapid decomposition above 400°C. The boiling point of 415.7°C at 760 mmHg [6] represents the upper thermal limit before significant decomposition commences.

Table 2: Thermal Decomposition Products at 650°C

Thermal Decomposition Product CAS Number Relative Abundance (%) Hydrogen bromide 557-93-7 32.79 Bromine 7726-95-6 6.44 Tribromomethane (Bromoform) 75-25-2 0.19 Tribromoethylene 598-16-3 0.18 Tetrabromomethane (Carbon tetrabromide) 588-13-4 0.48 1,2,4,5-Tetrabromobenzene 636-28-2 1.38 2,3,4,5,6-Pentabromostyrene (self) 53097-59-9 1.52

Solubility Characteristics in Organic Matrices

The solubility behavior of 2,3,4,5,6-pentabromostyrene in organic matrices is governed primarily by the compound's extensive halogenation and aromatic structure. The high degree of bromination significantly influences its interaction with different solvent systems [7] [8].

Aromatic hydrocarbons represent the most compatible solvent class for 2,3,4,5,6-pentabromostyrene. The structural similarity between the compound's benzene ring and aromatic solvents facilitates π-π interactions, resulting in high solubility in solvents such as benzene, toluene, and xylene [7] [8]. These interactions are enhanced by the similar electronic environments of halogenated and unhalogenated aromatic systems.

Halogenated hydrocarbons demonstrate excellent compatibility with 2,3,4,5,6-pentabromostyrene due to favorable halogen-halogen interactions and similar polarity characteristics. Chlorinated solvents such as chloroform, methylene chloride, and chlorobenzene provide effective dissolution matrices [8]. The compatibility extends to mixed halogenated systems where both bromine and chlorine atoms facilitate intermolecular interactions.

Ketone solvents exhibit moderate to high dissolving capacity for the compound. The carbonyl functionality provides sufficient polarity to interact with the brominated aromatic system while maintaining adequate hydrophobic character to accommodate the large halogenated structure [8]. Acetone, methyl ethyl ketone, and cyclohexanone represent typical examples of effective ketone solvents.

Ester solvents display moderate dissolution capabilities similar to ketones. The ester functional group provides balanced polarity characteristics enabling interaction with both the aromatic system and the halogen substituents [8]. Ethyl acetate and similar medium-chain esters demonstrate reasonable solubility for moderately halogenated aromatics.

Polar alcohols show limited compatibility with 2,3,4,5,6-pentabromostyrene due to significant polarity mismatch. The extensive hydrogen bonding network characteristic of alcoholic systems creates an unfavorable environment for the highly halogenated, essentially nonpolar compound [8]. Short-chain alcohols such as methanol and ethanol exhibit particularly poor solubility.

Water represents the least compatible solvent matrix, with 2,3,4,5,6-pentabromostyrene exhibiting essentially complete insolubility. The highly polar, hydrogen-bonded structure of water is fundamentally incompatible with the nonpolar, halogenated aromatic structure [7] [8]. This insolubility pattern is consistent with general principles governing halogenated aromatic compound behavior.

Aliphatic hydrocarbons demonstrate limited to moderate compatibility depending on chain length and branching. The lack of aromatic character reduces π-π interactions, while the size and electronic effects of the bromine substituents create steric and electronic barriers to dissolution [8].

Table 3: Solubility Characteristics in Organic Matrices

Solvent Class Expected Solubility Explanation Aromatic Hydrocarbons High Similar aromatic structure and π-π interactions Halogenated Hydrocarbons High Good compatibility with brominated compounds Ketones Moderate to High Moderate polarity, may dissolve halogenated aromatics Esters Moderate to High Moderate polarity, potential for dissolution Polar Alcohols Low Poor compatibility due to high polarity mismatch Water Insoluble Highly polar solvent incompatible with nonpolar compound Aliphatic Hydrocarbons Low to Moderate Limited compatibility due to size and halogen substitution

Table 4: Fundamental Physical Properties

Property Value Reference CAS Number 53097-59-9 Multiple sources Molecular Formula C₈H₃Br₅ Multiple sources Molecular Weight (g/mol) 498.63 SIELC Technologies [2] Density (g/cm³) 2.54 Chemical-Suppliers [6] Boiling Point (°C) 415.7 at 760 mmHg Chemical-Suppliers [6] Flash Point (°C) 198.6 Chemical-Suppliers [6] Refractive Index 1.697 Letopharm Limited [6] Vapour Pressure (mmHg at 25°C) 9.72E-07 Letopharm Limited [6] LogP 6.55 SIELC Technologies [2]

XLogP3

6.2

UNII

39MQ33G14F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

53097-59-9

Wikipedia

2,3,4,5,6-Pentabromostyrene

Dates

Last modified: 07-22-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Number of Bromines |

Molecular Geometry and Crystallographic Data2,3,4,5,6-Pentabromostyrene exhibits a distinctive molecular architecture characterized by a pentabrominated benzene ring with an attached vinyl group. The compound possesses the molecular formula C₈H₃Br₅ with a molecular weight of 498.63 g/mol [1] [2]. The systematic name 1,2,3,4,5-pentabromo-6-ethenylbenzene accurately describes its structural arrangement [1]. The molecular geometry is fundamentally planar aromatic with the vinyl substituent maintaining coplanarity with the benzene ring system. The SMILES notation C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br precisely represents the connectivity pattern [1]. The International Chemical Identifier (InChI) confirms the molecular structure as InChI=1S/C8H3Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 [1]. Crystallographic analysis reveals significant steric effects resulting from the presence of five bromine atoms. The typical carbon-bromine bond length approximates 1.90 Å, while the aromatic carbon-carbon bond lengths maintain the standard 1.40 Å characteristic of benzene rings. Bond angles within the aromatic system remain close to the ideal 120° despite some distortion caused by the substantial steric bulk of the bromine substituents [3]. The compound exhibits substantial steric hindrance due to the five bromine atoms positioned consecutively around the benzene ring. This extensive halogenation results in a slightly distorted planarity compared to unsubstituted aromatic systems. The vinyl group orientation remains essentially coplanar with the benzene ring, though some deviation may occur due to steric interactions with adjacent bromine atoms. Table 1: Molecular Geometry and Structural Parameters

Thermogravimetric Analysis ProfilesThermogravimetric analysis of 2,3,4,5,6-pentabromostyrene reveals complex decomposition patterns characteristic of heavily brominated aromatic compounds. At elevated temperatures of 650°C, the compound undergoes extensive thermal degradation producing multiple brominated and non-brominated products [4] [5]. The primary thermal decomposition products include hydrogen bromide (CAS: 557-93-7) as the most abundant species, representing 32.79% of identified degradation products from related brominated flame retardants [4]. Molecular bromine (CAS: 7726-95-6) constitutes another significant decomposition product, accounting for 6.44% of the thermal degradation mixture [4] [5]. Secondary thermal breakdown products encompass various brominated organic compounds including tribromomethane (bromoform, CAS: 75-25-2), tribromoethylene (CAS: 598-16-3), and tetrabromomethane (carbon tetrabromide, CAS: 588-13-4) [4] [5]. The formation of 1,2,4,5-tetrabromobenzene (CAS: 636-28-2) demonstrates the tendency for debromination and rearrangement processes during thermal decomposition [4] [5]. Light hydrocarbon formation occurs concurrently with halogenated product generation. Ethylene emerges as a consistent thermal degradation product across various brominated flame retardants, reflecting the decomposition of vinyl groups under high-temperature conditions [4] [5]. Carbon monoxide formation indicates partial oxidation processes occurring during thermal treatment [4] [5]. The thermal stability profile indicates that 2,3,4,5,6-pentabromostyrene maintains structural integrity at moderate temperatures but undergoes rapid decomposition above 400°C. The boiling point of 415.7°C at 760 mmHg [6] represents the upper thermal limit before significant decomposition commences. Table 2: Thermal Decomposition Products at 650°C

Solubility Characteristics in Organic MatricesThe solubility behavior of 2,3,4,5,6-pentabromostyrene in organic matrices is governed primarily by the compound's extensive halogenation and aromatic structure. The high degree of bromination significantly influences its interaction with different solvent systems [7] [8]. Aromatic hydrocarbons represent the most compatible solvent class for 2,3,4,5,6-pentabromostyrene. The structural similarity between the compound's benzene ring and aromatic solvents facilitates π-π interactions, resulting in high solubility in solvents such as benzene, toluene, and xylene [7] [8]. These interactions are enhanced by the similar electronic environments of halogenated and unhalogenated aromatic systems. Halogenated hydrocarbons demonstrate excellent compatibility with 2,3,4,5,6-pentabromostyrene due to favorable halogen-halogen interactions and similar polarity characteristics. Chlorinated solvents such as chloroform, methylene chloride, and chlorobenzene provide effective dissolution matrices [8]. The compatibility extends to mixed halogenated systems where both bromine and chlorine atoms facilitate intermolecular interactions. Ketone solvents exhibit moderate to high dissolving capacity for the compound. The carbonyl functionality provides sufficient polarity to interact with the brominated aromatic system while maintaining adequate hydrophobic character to accommodate the large halogenated structure [8]. Acetone, methyl ethyl ketone, and cyclohexanone represent typical examples of effective ketone solvents. Ester solvents display moderate dissolution capabilities similar to ketones. The ester functional group provides balanced polarity characteristics enabling interaction with both the aromatic system and the halogen substituents [8]. Ethyl acetate and similar medium-chain esters demonstrate reasonable solubility for moderately halogenated aromatics. Polar alcohols show limited compatibility with 2,3,4,5,6-pentabromostyrene due to significant polarity mismatch. The extensive hydrogen bonding network characteristic of alcoholic systems creates an unfavorable environment for the highly halogenated, essentially nonpolar compound [8]. Short-chain alcohols such as methanol and ethanol exhibit particularly poor solubility. Water represents the least compatible solvent matrix, with 2,3,4,5,6-pentabromostyrene exhibiting essentially complete insolubility. The highly polar, hydrogen-bonded structure of water is fundamentally incompatible with the nonpolar, halogenated aromatic structure [7] [8]. This insolubility pattern is consistent with general principles governing halogenated aromatic compound behavior. Aliphatic hydrocarbons demonstrate limited to moderate compatibility depending on chain length and branching. The lack of aromatic character reduces π-π interactions, while the size and electronic effects of the bromine substituents create steric and electronic barriers to dissolution [8]. Table 3: Solubility Characteristics in Organic Matrices

Table 4: Fundamental Physical Properties

XLogP3 6.2

UNII

39MQ33G14F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

53097-59-9

Wikipedia

2,3,4,5,6-Pentabromostyrene

Dates

Last modified: 07-22-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|